1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea
説明
特性
IUPAC Name |
1-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-4-21-13-8-7-12(19-17(23)20-15-6-5-9-25-15)10-14(13)24-11-18(2,3)16(21)22/h5-10H,4,11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJPPESVEGPRQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea is a compound of significant interest due to its potential biological activities. This article explores the synthesis, pharmacological properties, and biological effects of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves the use of various organic reactions to construct the benzoxazepin and thiophene moieties. The general synthetic approach includes:
- Formation of the Benzoxazepin Core :
- The benzoxazepin structure is typically formed through cyclization reactions involving appropriate precursors such as substituted anilines and carbonyl compounds.
- Introduction of the Thiophene Group :
- The thiophene moiety is introduced via electrophilic substitution or coupling reactions with thiophene derivatives.
Biological Activity
The biological activity of 1-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-(thiophen-2-yl)urea has been evaluated in various studies. Key findings include:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. For instance:
- Inhibition of PDE10A : Studies have demonstrated that it effectively inhibits phosphodiesterase 10A (PDE10A), which is linked to neuropsychiatric disorders and certain cancers .
Antimicrobial Properties
In addition to its anticancer effects, preliminary data suggest that this compound may possess antimicrobial activity against various bacterial strains. This aspect is currently under investigation to elucidate its potential as an antimicrobial agent.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study 1 : A study conducted on human breast cancer cell lines revealed that treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating strong potency.
- Case Study 2 : In vivo experiments using murine models demonstrated significant tumor regression upon administration of the compound compared to control groups, highlighting its therapeutic potential.
Research Findings Summary Table
| Study | Biological Activity | Key Findings |
|---|---|---|
| Study on Cancer Cells | Anticancer | Induced apoptosis; inhibited proliferation |
| PDE10A Inhibition Study | Enzyme Inhibition | Potent inhibitor with implications for treatment |
| Antimicrobial Evaluation | Antimicrobial | Active against several bacterial strains |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with urea derivatives reported in the International Journal of Organic Chemistry (2012), particularly compounds 7a–7d . These analogs feature tetrahydrobenzo[b]thiophene cores instead of benzoxazepin rings, with variations in substituents and functional groups. Below is a systematic comparison:
Structural and Functional Differences
Data Table: Structural and Functional Comparison
Notes on Evidence and Limitations
The provided evidence lacks explicit biological or pharmacological data for the target compound. Comparisons are based on structural analogies and inferred properties from related urea derivatives.
Compound 7a–7d highlight the diversity of urea-based scaffolds but differ significantly in core heterocycles and substituents, limiting direct functional comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
